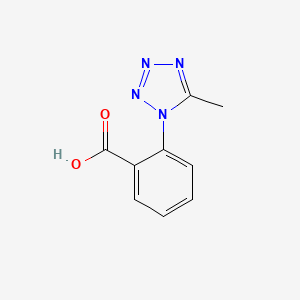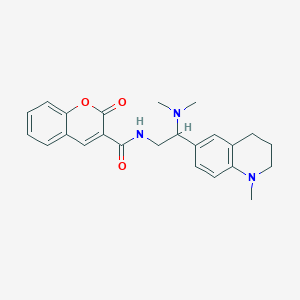![molecular formula C13H11Cl2NO3S2 B2896387 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide CAS No. 251097-55-9](/img/structure/B2896387.png)
3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a thiophene ring, a dichlorobenzyl group, and a sulfonyl group, all connected to an N-methylcarboxamide moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:
Friedel-Crafts Acylation: To introduce the carboxamide group.
Sulfonylation: To attach the sulfonyl group.
Halogenation: To incorporate the dichlorobenzyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the sulfonyl group to sulfide.
Substitution: Replacement of the dichlorobenzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it valuable in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological molecules can be studied to understand its effects on cellular processes.
Medicine: Research has explored the compound's medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties are harnessed to create products with specific characteristics.
作用機序
The mechanism by which 3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
類似化合物との比較
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
3-[(2,6-Dichlorobenzyl)sulfonyl]-N-ethyl-2-thiophenecarboxamide
3-[(2,6-Dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
Uniqueness: 3-[(2,6-Dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide stands out due to its specific N-methyl group, which influences its reactivity and biological activity. This feature differentiates it from other similar compounds and highlights its potential for unique applications.
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S2/c1-16-13(17)12-11(5-6-20-12)21(18,19)7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYFAZSQPIENFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2896308.png)
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)

![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2896312.png)
![2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2896316.png)
![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2896318.png)
![2-[[2-(2-Ethylpyrazol-3-yl)phenyl]methyl]piperidine](/img/structure/B2896319.png)
![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)
![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)
![Methyl 4-{[(2-methoxyadamantan-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2896324.png)


